molecular formula C19H25N3O2 B7353547 (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

货号 B7353547
分子量: 327.4 g/mol
InChI 键: LKHYXNDYGMISRE-GOEBONIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine, also known as PXS-4728A, is a small molecule drug that has been developed for the treatment of type 2 diabetes and other metabolic disorders. PXS-4728A has been shown to have potential therapeutic benefits in preclinical studies, and is currently being evaluated in clinical trials.

作用机制

The mechanism of action of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine is not fully understood, but it is thought to involve the activation of a specific receptor in the body called GPR40. This receptor is involved in the regulation of glucose and lipid metabolism, and activation of GPR40 by this compound may lead to improved insulin sensitivity and glucose uptake in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. Studies have shown that this compound can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation and improve lipid metabolism in these models.

实验室实验的优点和局限性

One advantage of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine for laboratory experiments is its specificity for the GPR40 receptor, which allows for more targeted and precise studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

未来方向

There are several potential future directions for research on (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of metabolic disorders. Another potential direction is the evaluation of this compound in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.

合成方法

The synthesis of (1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include cyclohexanone, 4-phenyloxan-4-ylamine, and 1,2,4-oxadiazole. These compounds are reacted together in the presence of various reagents and catalysts to form the final product, this compound.

科学研究应用

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine has been the subject of extensive scientific research, particularly in the field of diabetes and metabolic disorders. Preclinical studies have shown that this compound has the potential to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight in animal models of type 2 diabetes.

属性

IUPAC Name

(1R,3S)-3-[3-(4-phenyloxan-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-16-8-4-5-14(13-16)17-21-18(22-24-17)19(9-11-23-12-10-19)15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-13,20H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHYXNDYGMISRE-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C2=NC(=NO2)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。